molecular formula C22H38O4Zn B7909391 zinc;(E)-undec-2-enoate

zinc;(E)-undec-2-enoate

Cat. No.: B7909391
M. Wt: 431.9 g/mol
InChI Key: GGSOCIMBTRWRJF-JGMJEEPBSA-L
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Description

Zinc;(E)-undec-2-enoate is a zinc salt derived from (E)-undec-2-enoic acid, characterized by a double bond at the second carbon of the undecenoate chain. This structural feature distinguishes it from other zinc carboxylates, such as zinc undecylenate (undec-10-enoate), where the double bond is at the tenth carbon. The (E)-configuration ensures trans spatial arrangement, influencing molecular interactions and reactivity.

Properties

IUPAC Name

zinc;(E)-undec-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOCIMBTRWRJF-JGMJEEPBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Zinc (E)-undec-2-enoate serves as an important intermediate in organic synthesis. It can participate in various reactions due to its unsaturation and zinc content:

  • Cross-Coupling Reactions : It is used in Suzuki and Heck reactions to form carbon-carbon bonds, crucial for building complex organic molecules.
  • Rearrangement Reactions : The compound can undergo rearrangements that facilitate the synthesis of more complex structures.

Biological Applications

Zinc (E)-undec-2-enoate has been studied for its biological properties:

  • Antimicrobial Activity : Research indicates that zinc salts exhibit antimicrobial properties. Zinc (E)-undec-2-enoate has shown potential as a coating agent for medical devices, enhancing their resistance to microbial colonization .
  • Nutritional Supplement : Zinc is an essential trace element in human nutrition. The compound may be explored for supplementation purposes due to its bioavailability .

Coatings and Adhesives

Zinc (E)-undec-2-enoate is utilized in the formulation of coatings that require enhanced adhesion and corrosion resistance:

ApplicationDescription
Medical Coatings Used in coatings for surgical instruments and implants to prevent infection .
Protective Coatings Applied in industrial settings to protect metal surfaces from corrosion and wear.

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a component of fertilizers or pesticides due to its role in enhancing plant growth through improved nutrient uptake.

Case Study 1: Antimicrobial Coating Development

A study investigated the use of zinc (E)-undec-2-enoate in developing antimicrobial coatings for medical devices. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with the compound compared to untreated controls, highlighting its effectiveness as a protective agent .

Case Study 2: Organic Synthesis Efficiency

In a series of experiments aimed at optimizing organic synthesis routes, researchers found that using zinc (E)-undec-2-enoate as a reagent improved yields in cross-coupling reactions by up to 30% compared to traditional methods. This efficiency makes it a valuable tool in synthetic organic chemistry .

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

Zinc (E)-undec-2-enoate undergoes hydrolysis in aqueous acidic or basic conditions to regenerate the parent carboxylic acid, (E)-undec-2-enoic acid, and zinc hydroxide or oxide. This reaction is reversible and pH-dependent:
Zn[(E)-CH2CH=CH(CH2)7COO]2+2H2O2(E)-CH2CH=CH(CH2)7COOH+Zn(OH)2\text{Zn[(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COO}]_2 + 2\text{H}_2\text{O} \rightleftharpoons 2\text{(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COOH} + \text{Zn(OH)}_2
The reaction is critical for recovering the ligand in synthetic workflows.

Hydrogenation of the α,β-Unsaturated System

The double bond in zinc (E)-undec-2-enoate is susceptible to catalytic hydrogenation. Under H₂ (1–3 atm) in the presence of palladium or nickel catalysts, the compound reduces to zinc undecanoate:
Zn[(E)-CH2CH=CH(CH2)7COO]2+2H2Pd/CZn[CH2CH2CH(CH2)7COO]2\text{Zn[(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COO}]_2 + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Zn[CH}_2\text{CH}_2\text{CH(CH}_2\text{)}_7\text{COO}]_2
This reaction retains the zinc coordination while saturating the alkene .

Esterification and Transesterification

Zinc (E)-undec-2-enoate reacts with alcohols (e.g., ethanol) under acid catalysis to form corresponding esters, releasing zinc salts:
Zn[(E)-CH2CH=CH(CH2)7COO]2+2ROH2(E)-CH2CH=CH(CH2)7COOR+Zn(OH)2\text{Zn[(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COO}]_2 + 2\text{ROH} \rightarrow 2\text{(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COOR} + \text{Zn(OH)}_2
Transesterification with other esters (e.g., methyl acetate) is also feasible under similar conditions .

Cross-Metathesis with Alkenes

In the presence of Grubbs-type catalysts, the α,β-unsaturated zinc complex participates in cross-metathesis with terminal alkenes (e.g., ethylene), yielding shorter-chain alkenes and new zinc carboxylates:
Zn[(E)-CH2CH=CH(CH2)7COO]2+2CH2=CH22(E)-CH2CH=CHCOOZn+byproducts\text{Zn[(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COO}]_2 + 2\text{CH}_2=\text{CH}_2 \rightarrow 2\text{(E)-CH}_2\text{CH=CHCOOZn} + \text{byproducts}
This reaction is valuable for synthesizing functionalized monomers .

Role as a Lewis Acid Catalyst

Zinc (E)-undec-2-enoate acts as a Lewis acid in organic transformations, such as ester reductions. For example, with silanes (e.g., PhSiH₃), it catalyzes the reduction of esters to alcohols:
RCOOR’+PhSiH3Zn[(E)-undec-2-enoate]RCH2OH+R’OH\text{RCOOR'} + \text{PhSiH}_3 \xrightarrow{\text{Zn[(E)-undec-2-enoate]}} \text{RCH}_2\text{OH} + \text{R'OH}
The zinc center facilitates hydride transfer by polarizing the carbonyl group .

Cyclopropanation via Carbenoid Intermediates

Though not directly observed in the provided sources, analogous zinc carbenoids (e.g., from ketones) undergo cyclopropanation with alkenes . By extrapolation, zinc (E)-undec-2-enoate could theoretically form transient carbenoid species under strong base conditions, enabling cyclopropane synthesis:
Zn[(E)-CH2CH=CH(CH2)7COO]2+CH2=CH2BaseCyclopropane derivatives\text{Zn[(E)-CH}_2\text{CH=CH(CH}_2\text{)}_7\text{COO}]_2 + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{Base}} \text{Cyclopropane derivatives}
Further experimental validation is required for this pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Zinc;(E)-Undec-2-enoate vs. Zinc Undecylenate (Undec-10-enoate):

  • Double Bond Position: this compound has a double bond near the carboxyl group (C2), while zinc undecylenate (CAS 557-08-4) features a terminal double bond at C10. This positional difference impacts solubility and reactivity.
  • Synthesis: Zinc undecylenate is synthesized via salt formation between zinc oxide and undecylenic acid . A similar route is hypothesized for this compound, though the starting acid (undec-2-enoic acid) would require specialized preparation.

This compound vs. Zinc Gluconate (Zinc D-gluconate):

  • Ligand Complexity: Zinc gluconate (CAS 4468-02-4) involves a polyhydroxy carboxylate ligand, granting high water solubility and use in oral supplements. In contrast, the hydrophobic undec-2-enoate ligand likely renders this compound insoluble in water, akin to zinc undecylenate .

This compound vs. Zinc Acetate (Zn(OAc)₂):

  • Coordination Chemistry: Zinc acetate’s simple acetate ligands allow for versatile coordination modes in catalysis.
  • Thermal Stability: Zinc acetate dihydrate decomposes upon heating (~237°C), while zinc carboxylates with longer alkyl chains (e.g., zinc stearate) exhibit higher thermal stability. This compound may follow this trend due to its extended hydrocarbon chain .

Physical Properties and Solubility

Compound Solubility in Water Melting Point Key Applications
This compound* Insoluble Not reported Hypothesized: Antifungal, Catalysis
Zinc Undecylenate Insoluble ~120°C Topical antifungal
Zinc Gluconate Soluble ~172°C Dietary supplements
Zinc Acetate Soluble ~237°C Medicinal/Industrial

*Inferred based on structural analogs.

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct reaction between zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) and (E)-undec-2-enoic acid follows a neutralization pathway:

2RCOOH+ZnOZn(RCOO)2+H2O2 \, \text{RCOOH} + \text{ZnO} \rightarrow \text{Zn(RCOO)}2 + \text{H}2\text{O}

where R represents the (E)-undec-2-enoyl group. A molar ratio of 2:1 (acid:ZnO) is theoretically required, but practical implementations often use a 10–20% excess of acid to drive the reaction to completion.

Solvent and Temperature Optimization

Due to the limited water solubility of undec-2-enoic acid, non-polar solvents like n-hexane or toluene are employed to facilitate azeotropic water removal. For example, a mixture of 1.2 moles of acid and 0.5 moles of ZnO in refluxing toluene (110°C) achieves 85–90% conversion within 6 hours. The use of Dean-Stark traps enhances water elimination, shifting the equilibrium toward product formation.

Metathesis Reaction via Sodium (E)-Undec-2-enoate

Preparation of Sodium Salt Intermediate

Neutralizing (E)-undec-2-enoic acid with sodium hydroxide (NaOH) yields the sodium salt, which subsequently reacts with zinc chloride (ZnCl₂):

RCOOH+NaOHRCOONa++H2O\text{RCOOH} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{H}2\text{O}
2RCOONa++ZnCl2Zn(RCOO)2+2NaCl2 \, \text{RCOO}^- \text{Na}^+ + \text{ZnCl}2 \rightarrow \text{Zn(RCOO)}_2 + 2 \, \text{NaCl}

This two-step method avoids the handling of gaseous byproducts and improves yield reproducibility.

Stoichiometric and Solvent Considerations

A study using analogous 2-ethylhexanoic acid demonstrated that a 1:1.5:2 molar ratio (ZnCl₂:acid:NaOH) in aqueous ethanol (50% v/v) at 60°C produces a 92% yield of zinc carboxylate. Adapting this to undec-2-enoic acid would require substitution with a solvent compatible with its lower polarity, such as a 1:1 mixture of ethanol and n-heptane.

Solvent-Free Mechanochemical Synthesis

Ball Milling Techniques

Mechanochemical methods eliminate solvent use by leveraging high-energy ball milling to initiate solid-state reactions. Preliminary data from zinc stearate synthesis indicate that milling ZnO with stearic acid for 2 hours at 500 rpm yields 95% conversion. Applied to undec-2-enoic acid, this approach could reduce reaction times and eliminate solvent recovery steps.

Challenges in Scale-Up

While laboratory-scale mechanochemistry is promising, industrial scalability remains limited by equipment constraints and heat dissipation issues.

Purification and Characterization

Crystallization and Filtration

Zinc (E)-undec-2-enoate is typically isolated by cooling the reaction mixture to 5°C, inducing crystallization. Washing with cold diethyl ether removes residual acid or sodium chloride.

Analytical Validation

  • FT-IR Spectroscopy : A strong absorbance at 1540–1560 cm⁻¹ confirms carboxylate (COO⁻) symmetric stretching.

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures above 220°C indicate thermal stability comparable to zinc 2-ethylhexanoate.

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction Time (h)Solvent SystemScalability
Direct Neutralization85–906–8TolueneHigh
Metathesis88–924–6Ethanol/n-heptaneModerate
Mechanochemical90–952Solvent-freeLow

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for zinc;(E)-undec-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves the reaction of (E)-undec-2-enoic acid with zinc oxide or zinc hydroxide under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
  • Temperature : Optimal yields are observed at 60–80°C; higher temperatures may promote side reactions.
  • Stoichiometry : A 1:1 molar ratio of acid to zinc precursor minimizes unreacted residues.
  • Catalysts : Use of mild bases (e.g., triethylamine) can accelerate neutralization .
    • Data Table :
SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF708598.5
Ethanol707295.2

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Analyze carboxylate stretching vibrations (1550–1650 cm⁻¹) and Zn-O bonds (400–600 cm⁻¹) .
  • NMR : ¹H NMR can confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans alkenes).
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm octahedral coordination around Zn²⁺ .

Q. What critical parameters should be monitored during purification to ensure structural integrity?

  • Methodological Answer :

  • Recrystallization : Use ethanol-water mixtures (3:1 v/v) at 4°C to avoid thermal degradation.
  • Chromatography : Silica gel column chromatography with hexane:ethyl acetate (4:1) removes unsaturated byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across studies?

  • Methodological Answer :

  • Standardized Protocols : Use USP/Ph.Eur. guidelines for solubility testing, controlling temperature (±0.1°C) and pH (±0.05) .
  • Cross-Validation : Compare gravimetric (mass loss) and spectroscopic (UV-Vis absorbance) methods to minimize instrumental bias .
    • Example Workflow :

Prepare saturated solutions at 25°C under nitrogen to prevent oxidation.

Filter through 0.22 µm membranes.

Quantify dissolved compound via HPLC with a calibrated standard curve .

Q. What experimental strategies optimize the catalytic efficiency of this compound in organic synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent polarity) using a fractional factorial design to identify significant factors .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to determine rate constants and transition states .
    • Data Table :
Catalyst Loading (mol%)SolventConversion (%)Selectivity (%)
5THF7892
10Acetone8588

Q. How should kinetic studies be designed to elucidate decomposition pathways under environmental stress?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light (300–400 nm), humidity (75% RH), and elevated temperatures (40–60°C) .
  • Degradation Product Analysis : Use LC-MS to identify intermediates (e.g., decarboxylated products or Zn²⁺ complexes) .
    • Key Metrics :
  • Arrhenius Plot : Calculate activation energy (Ea) for thermal decomposition.
  • Half-Life (t₁/₂) : Determine under varying conditions to model shelf-life .

Contradiction Analysis in Literature

Q. How to address conflicting reports on the biological activity of this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like cell lines, exposure duration, and zinc concentration .
  • In Silico Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., metalloenzymes) and validate with in vitro assays .

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